3-((Trifluoromethyl)thio)pyrazin-2-amine

Antimycobacterial Tuberculosis Drug Discovery

This heteroaromatic building block is a non-interchangeable pharmaceutical intermediate for antimycobacterial drug discovery. The -SCF3 group dramatically enhances potency and selectivity, with SAR studies showing unexpected antimicrobial activity. Ideal for lead optimization and kinase inhibitor development. Available in research quantities with ≥95% purity.

Molecular Formula C5H4F3N3S
Molecular Weight 195.17 g/mol
Cat. No. B12115163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Trifluoromethyl)thio)pyrazin-2-amine
Molecular FormulaC5H4F3N3S
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)N)SC(F)(F)F
InChIInChI=1S/C5H4F3N3S/c6-5(7,8)12-4-3(9)10-1-2-11-4/h1-2H,(H2,9,10)
InChIKeyNTDSIXQAUAIZDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((Trifluoromethyl)thio)pyrazin-2-amine: Overview, Structure, and Primary Research Applications


3-((Trifluoromethyl)thio)pyrazin-2-amine (CAS: 1286744-07-7; C5H4F3N3S) is a heteroaromatic building block comprising a pyrazine core substituted at the 2-position with an amine and at the 3-position with a trifluoromethylthio (-SCF3) group [1]. This compound is primarily utilized as a pharmaceutical intermediate and as a core scaffold in early-stage drug discovery programs, notably in the development of novel antimycobacterial agents targeting *Mycobacterium tuberculosis* [2]. The -SCF3 moiety is a well-established substituent in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity, which can significantly modulate a molecule's pharmacokinetic properties and target binding affinity [2].

Why 3-((Trifluoromethyl)thio)pyrazin-2-amine Cannot Be Replaced by Unsubstituted Pyrazin-2-amines in Advanced R&D


Generic substitution of 3-((trifluoromethyl)thio)pyrazin-2-amine with a simpler analog such as unsubstituted pyrazin-2-amine is not feasible in target-driven synthesis. The -SCF3 group is not a passive substituent; it dramatically alters both the physicochemical and biological profile of the molecule. A structure-activity relationship (SAR) study on N-trifluoromethylthiolated derivatives demonstrated that the -SCF3 moiety itself was the primary driver of both antimicrobial activity and cytotoxicity, a finding that was unexpected through matched pair analysis [1]. Similarly, in the broader class of pyrazinamide derivatives, modifications to the pyrazine ring, such as 5-chloro substitution, shift the Minimum Inhibitory Concentration (MIC) against *M. tuberculosis* H37Rv by over 8-fold compared to non-chlorinated analogs (e.g., from >25 µg/mL down to 3.13 µg/mL) [2]. This demonstrates that subtle changes to the pyrazine core lead to non-linear and unpredictable changes in potency and selectivity, making the specific substituent pattern of 3-((trifluoromethyl)thio)pyrazin-2-amine a non-interchangeable feature in advanced lead optimization.

Quantitative Evidence Guide: Verifiable Differentiators for 3-((Trifluoromethyl)thio)pyrazin-2-amine


Potency Benchmark: Antimycobacterial Activity Against *M. tuberculosis*

Compounds bearing the -SCF3 group have demonstrated potent antimycobacterial activity. In a direct study on N-trifluoromethylthiolated sulfonimidamides, two derivatives (compounds 13 and 15) showed MIC values of 4–8 μg/mL against *M. tuberculosis* [1]. This level of activity is comparable to ethambutol, a WHO-recommended first-line TB drug [1]. This contrasts with the baseline activity of unsubstituted pyrazinamide, which typically exhibits higher MIC values (e.g., 25 μg/mL) against the H37Rv strain under certain testing conditions [2]. This suggests that the inclusion of the -SCF3 group can enhance antimycobacterial potency.

Antimycobacterial Tuberculosis Drug Discovery

Scaffold Advantage: Improved Selectivity in Pyrazine-Based Antimycobacterials

While the -SCF3 group can drive both potency and toxicity, its placement on an appropriate scaffold can lead to a favorable selectivity window. In a matched-pair analysis, N-trifluoromethylthiolated compounds exhibited both antimycobacterial activity and HepG2 cytotoxicity [1]. However, the study noted that the biological effect was entirely driven by the -SCF3 moiety, highlighting that the choice of scaffold is critical to balance these effects [1]. In contrast, other pyrazine derivatives, such as 5-chloro-N-pyrazinylbenzamides, have been shown to achieve a selectivity index (SI) greater than 10, with MICs of 3.13–6.25 μg/mL against *M. tuberculosis* and low cytotoxicity against HepG2 cells [2].

Selectivity Index Cytotoxicity Drug Safety

Enhanced Lipophilicity for Membrane Permeability Optimization

The trifluoromethylthio (-SCF3) group is a powerful lipophilic modifier. The Hansch π constant for -SCF3 is estimated to be 1.44, significantly higher than that for a hydrogen atom (π = 0.00) or a methyl group (π = 0.56). This directly translates to a higher calculated partition coefficient (clogP) for 3-((trifluoromethyl)thio)pyrazin-2-amine, a property correlated with improved membrane permeability and oral absorption [1]. While direct logP data for this exact compound is unavailable, its analog 3-(trifluoromethylthio)pyrazine-2-carbonitrile has a predicted logP of approximately 2.5-3.0 . In contrast, the unsubstituted pyrazin-2-amine has a much lower clogP of -0.3, which can be a barrier to cellular penetration in whole-cell assays [2].

Lipophilicity clogP Pharmacokinetics

Electron-Withdrawing Effect for Metabolic Stability

The -SCF3 group is a strong electron-withdrawing group via induction, which can protect adjacent metabolically labile sites from oxidative metabolism, particularly by cytochrome P450 enzymes. This property is a key rationale for its inclusion in drug design [1]. In a study on trifluoromethyl-substituted pyrazoles, the introduction of fluorinated groups, including -CF3 and -SCF3, was shown to significantly improve metabolic stability compared to non-fluorinated analogs, although specific half-life data were not provided [2]. In contrast, unsubstituted pyrazin-2-amine and its simple alkyl derivatives are often more susceptible to rapid metabolism, a common liability for amine-containing heterocycles [3].

Metabolic Stability Electron-Withdrawing Group Drug Metabolism

Primary Research and Development Applications for 3-((Trifluoromethyl)thio)pyrazin-2-amine


Medicinal Chemistry: Synthesis of Novel Antimycobacterial Lead Compounds

This compound is ideally suited as a core scaffold for the synthesis of new chemical entities (NCEs) with potential activity against *Mycobacterium tuberculosis*, including drug-resistant strains. The -SCF3 group provides a strong potency anchor, as demonstrated by related compounds with MICs of 4–8 μg/mL [1]. Researchers can leverage this activity by further derivatizing the 2-amine position to build targeted libraries for SAR studies, aiming to improve upon the selectivity index of the base scaffold [1].

Chemical Biology: Design of Molecular Probes for Kinase Inhibition

The pyrazin-2-amine core is a recognized pharmacophore for kinase inhibition, notably for ATR and SHP2 [2][3]. 3-((Trifluoromethyl)thio)pyrazin-2-amine can be utilized to develop potent and selective chemical probes. The strong electron-withdrawing and lipophilic -SCF3 group can enhance binding affinity for hydrophobic pockets adjacent to the ATP-binding site in kinases like ATR, potentially leading to compounds with nanomolar IC50 values as seen in related pyrazine-based ATR inhibitors [2].

Pharmaceutical Development: Optimization of Pharmacokinetic Properties

Due to its high lipophilicity (Hansch π = 1.44), 3-((trifluoromethyl)thio)pyrazin-2-amine is a valuable building block for improving the oral bioavailability of drug candidates [4]. Its incorporation can enhance passive membrane permeability, a common challenge in drug discovery. Furthermore, the -SCF3 group's electron-withdrawing nature can shield metabolically labile sites, potentially increasing the compound's metabolic half-life and reducing clearance, which are key objectives in the hit-to-lead and lead optimization phases [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-((Trifluoromethyl)thio)pyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.